N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a 2,4-dimethylphenyl group, a methoxy group, and a morpholin-4-ylsulfonyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzamide Core: The initial step involves the acylation of 2,4-dimethylphenylamine with 4-methoxy-3-nitrobenzoic acid under acidic conditions to form the intermediate nitrobenzamide.
Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Sulfonylation: The final step involves the sulfonylation of the amine with morpholine-4-sulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
Uniqueness
N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholin-4-ylsulfonyl group, in particular, is less common and contributes to its specificity in biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-6-17(15(2)12-14)21-20(23)16-5-7-18(26-3)19(13-16)28(24,25)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKISZBVKDQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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